2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
The compound 2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a quinolin-4-one derivative characterized by:
- 4-Methylbenzenesulfonyl group at position 3, contributing to steric bulk and metabolic stability .
- Acetamide side chain linked to a 2-methoxyphenyl group, influencing solubility and receptor interactions.
This structural framework is common in pharmacologically active molecules, where sulfonyl groups improve pharmacokinetics, and methoxy substituents modulate electronic properties .
Properties
IUPAC Name |
2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-8-11-19(12-9-17)35(31,32)24-15-28(22-13-10-18(33-2)14-20(22)26(24)30)16-25(29)27-21-6-4-5-7-23(21)34-3/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEOBPWBNNYJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that belongs to the class of quinoline derivatives. Its complex structure incorporates various functional groups that contribute to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 492.5 g/mol. The structure features a quinoline core, which is known for diverse biological activities including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O6S |
| Molecular Weight | 492.5 g/mol |
| CAS Number | 902291-75-2 |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the quinoline backbone and subsequent introduction of the methoxy and sulfonyl groups. The reaction conditions often require specific solvents and catalysts to optimize yields.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that related compounds had IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer effects .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The presence of the sulfonyl group enhances solubility and bioavailability, making these compounds effective against a range of bacterial strains. In vitro assays have shown that related compounds can inhibit bacterial growth with varying degrees of effectiveness .
While the exact mechanism of action for this specific compound is not fully elucidated, it is hypothesized that it may involve inhibition of key enzymes or pathways involved in cell proliferation and survival. For example, quinoline derivatives often target DNA synthesis or interfere with protein kinases involved in signaling pathways critical for cancer cell survival .
Case Studies
- Anticancer Study : A recent study evaluated the effects of a similar quinoline derivative on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potential for development as an anticancer agent .
- Antimicrobial Efficacy : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, highlighting their potential as antimicrobial agents .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that modifications to the methoxy and sulfonyl groups can enhance bioavailability and reduce toxicity profiles in animal models .
Scientific Research Applications
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity , particularly as an inhibitor of KIF18A , a motor protein involved in mitosis. Inhibition of KIF18A can disrupt cancer cell proliferation, suggesting potential therapeutic applications in cancer treatment.
Antimicrobial and Anti-inflammatory Effects
Quinoline derivatives are known for their antimicrobial and anti-inflammatory properties. This compound may share these characteristics, making it suitable for further investigation in treating infections and inflammatory diseases.
Case Studies
Several case studies highlight the potential applications of this compound:
-
KIF18A Inhibition Study :
- Objective : To evaluate the binding affinity and inhibitory effects on KIF18A.
- Methodology : Techniques such as surface plasmon resonance were utilized to quantify interactions.
- Findings : The compound demonstrated promising inhibitory effects, indicating its potential as a therapeutic agent in cancer treatment.
-
Antimicrobial Activity Assessment :
- Objective : To test the antimicrobial efficacy against various pathogens.
- Methodology : Standardized disk diffusion assays were performed.
- Findings : The compound showed significant antimicrobial activity, warranting further exploration in infectious disease research.
Chemical Reactions Analysis
Substitution Reactions
The sulfonyl group at position 3 of the quinoline ring and the methoxy substituents are key sites for nucleophilic and electrophilic substitutions:
-
The methoxy group at position 6 undergoes demethylation under strongly acidic conditions (e.g., BBr₃), yielding hydroxyl intermediates critical for further functionalization.
-
The 4-methylbenzenesulfonyl group participates in displacement reactions with nucleophiles like amines, enabling structural diversification.
Oxidation and Reduction
The quinoline core and acetamide moiety are sensitive to redox conditions:
-
Oxidation of the dihydroquinoline ring with H₂O₂ generates epoxide intermediates, which are precursors for cross-coupling reactions .
-
The acetamide group is selectively reduced to an amine using LiAlH₄, enhancing hydrogen-bonding capabilities.
Cyclization and Cross-Coupling
Palladium-catalyzed reactions dominate transformations involving the quinoline scaffold:
-
Suzuki-Miyaura coupling installs aryl groups at position 2, enhancing π-stacking interactions in medicinal applications.
-
Buchwald-Hartwig amination modifies the quinoline nitrogen, enabling access to fused heterocycles .
Functional Group Interconversion
The acetamide and sulfonyl groups undergo hydrolysis and condensation:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Acetamide Hydrolysis | 6M HCl, reflux, 12h | Conversion to carboxylic acid | |
| Sulfonylation | TsCl, pyridine, RT | Introduction of additional sulfonyl groups |
-
Hydrolysis of the acetamide under acidic conditions yields a carboxylic acid, useful for salt formation.
-
The sulfonyl group acts as a directing group in electrophilic aromatic substitution (e.g., nitration).
Photophysical and Stability Studies
The compound exhibits pH-dependent fluorescence due to its conjugated system:
Key Synthetic Pathways
A representative synthesis involves:
Comparison with Similar Compounds
Substituent Variations at Position 6
- Target Compound : 6-Methoxy group (electron-donating, moderate lipophilicity).
- : 6-Ethoxy substituent increases lipophilicity (logP ~2.8 vs.
- : 6-Ethyl group (purely hydrophobic), likely to favor lipid bilayer penetration but decrease solubility .
- : 6-Chloro substituent (electron-withdrawing, higher polarity), may improve binding to polar active sites .
Modifications in the 3-Sulfonyl Group
- Target Compound : 4-Methylbenzenesulfonyl (moderate steric hindrance, methyl enhances stability via hydrophobic interactions).
- : 4-Chlorobenzenesulfonyl increases steric bulk and electron-withdrawing effects, possibly altering binding kinetics .
- : Unsubstituted benzenesulfonyl (less steric hindrance), which may reduce metabolic resistance compared to substituted analogs .
Acetamide Side Chain Diversity
- Target Compound : N-(2-methoxyphenyl) group balances polarity (methoxy) and π-π stacking (aromatic ring).
- : N-(2-methylphenyl) lacks the methoxy oxygen, reducing hydrogen-bonding capacity but increasing hydrophobicity .
- : N-(4-chlorophenyl) introduces a halogen, enhancing electrostatic interactions and possibly toxicity .
- : N-(3-methoxypropyl) alkyl chain increases flexibility and solubility but may reduce target affinity .
Structural and Physicochemical Data Table
Research Findings and Trends
- Synthetic Accessibility : Compounds with electron-donating groups (e.g., methoxy, ethoxy) are typically synthesized via nucleophilic substitution or Friedel-Crafts reactions .
- Crystallography : Hydrogen-bonding networks (N—H⋯O, C—H⋯O) stabilize crystal structures, as seen in related acetamides .
- Structure-Activity Relationships (SAR) :
Preparation Methods
Molecular Architecture and Functional Group Reactivity
The target compound features a 1,4-dihydroquinolin-4-one core substituted at positions 3 and 6 with a 4-methylbenzenesulfonyl group and methoxy group, respectively. The N-(2-methoxyphenyl)acetamide side chain at position 1 introduces steric and electronic complexities, necessitating sequential functionalization to avoid side reactions. Retrosynthetic analysis suggests two viable disconnections:
-
Quinoline Core Formation : Constructing the dihydroquinolinone ring via cyclization of a β-ketoamide precursor.
-
Late-Stage Sulfonylation and Amidation : Introducing the sulfonyl and acetamide groups after establishing the quinoline skeleton.
Stepwise Synthesis and Reaction Mechanisms
Quinoline Core Assembly via Friedel-Crafts Acylation
The dihydroquinolin-4-one scaffold is synthesized through a Friedel-Crafts acylation between a substituted aniline derivative and a β-keto ester. For example, 6-methoxy-1,2,3,4-tetrahydroquinolin-4-one is prepared by reacting 4-methoxyaniline with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding the cyclized product in 78% efficiency.
Key Parameters :
Sulfonylation at Position 3
The 4-methylbenzenesulfonyl group is introduced via electrophilic aromatic substitution (EAS) using 4-methylbenzenesulfonyl chloride. The reaction proceeds in dichloromethane (DCM) with pyridine as a base, achieving 85% yield after 4 hours at 0–5°C.
Mechanistic Insight :
-
Pyridine neutralizes HCl byproduct, shifting equilibrium toward product formation.
-
Low temperatures suppress sulfonic acid formation, improving regioselectivity.
N-(2-Methoxyphenyl)Acetamide Installation
The acetamide side chain is appended via a nucleophilic acyl substitution reaction. 2-Methoxyaniline reacts with chloroacetyl chloride in tetrahydrofuran (THF) under inert conditions, followed by coupling to the quinoline nitrogen using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
Optimization Challenges :
-
Solvent Polarity : DMF enhances solubility of intermediates but requires rigorous drying to prevent hydrolysis.
-
Base Selection : K₂CO₃ outperforms triethylamine in minimizing O-acetylation byproducts.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Cyclization-Sulfonylation
A patent-pending method (WO2016202125A1) describes a tandem cyclization-sulfonylation approach using 2-fluoro-4-methoxyaniline and 4-methylbenzenesulfonyl chloride in a single reactor. This route reduces purification steps and achieves 89% yield by employing cesium carbonate as a dual-purpose base and phase-transfer catalyst.
Advantages :
Enzymatic Resolution for Stereochemical Control
Although the target compound lacks chiral centers, enzymatic methods (e.g., lipase-mediated acylations) have been explored for intermediates. For instance, Candida antarctica lipase B (CAL-B) selectively acetylates the quinoline nitrogen in biphasic systems, reducing racemization risks observed in chemical acylations.
Process Optimization and Industrial Considerations
Solvent and Temperature Effects on Yield
Data aggregated from EvitaChem and patent literature reveal solvent-dependent yield variations:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 92 | 98.5 |
| THF | 65 | 85 | 97.2 |
| Toluene | 110 | 78 | 96.8 |
DMF emerges as the optimal solvent due to its high dielectric constant, which stabilizes transition states during amidation.
Catalytic Systems for Cyclization
Sodium hydride (NaH) and sodium methoxide (NaOMe) are compared for quinoline ring closure:
| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| NaH | 10 | 3 | 88 |
| NaOMe | 15 | 5 | 82 |
NaH provides faster kinetics but requires anhydrous conditions, whereas NaOMe offers cost advantages.
Characterization and Quality Control
Spectroscopic Validation
Purity Analysis via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.3 minutes, validating the absence of sulfonic acid or deacetylated impurities.
Q & A
Basic: What synthetic strategies are recommended for constructing the quinoline-acetamide core of the compound?
The quinoline-acetamide scaffold can be synthesized via nucleophilic substitution and condensation reactions. A validated approach involves:
- Step 1 : Reacting a pre-functionalized quinoline derivative (e.g., 6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinoline) with a chloroacetylated intermediate under basic conditions. Potassium carbonate in DMF is commonly used to deprotonate the quinoline nitrogen, enabling reaction with the chloroacetamide group .
- Step 2 : Monitor reaction progress via TLC (e.g., using ethyl acetate/hexane solvent systems) to confirm intermediate formation .
- Step 3 : Purify the final product via recrystallization or column chromatography. Structural validation requires 1H/13C NMR to confirm methoxy, sulfonyl, and acetamide substituents (e.g., δ ~3.8 ppm for methoxy protons, δ ~7.5–8.2 ppm for aromatic protons) .
Basic: How can conflicting NMR data for the acetamide moiety be resolved during structural characterization?
Conflicts in acetamide proton signals (e.g., N–H or α-CH₂) may arise from rotational isomerism or solvent effects. To address this:
- Method 1 : Use variable-temperature NMR to observe coalescence of split peaks, confirming dynamic exchange processes .
- Method 2 : Compare spectra in different deuterated solvents (e.g., DMSO-d6 vs. CDCl3). For example, DMSO-d6 may stabilize intramolecular hydrogen bonds, shifting N–H protons downfield .
- Cross-validation : Pair NMR with FT-IR to confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and sulfonyl (S=O) vibrations (~1150–1250 cm⁻¹) .
Advanced: How can structure-activity relationships (SARs) be systematically explored for this compound’s hypoglycemic activity?
To investigate SARs:
- Design : Synthesize analogs with variations in the sulfonyl (e.g., 4-ethyl vs. 4-methyl), methoxy (e.g., 6-OCH3 vs. 6-OCH2CH3), or acetamide (e.g., N-aryl vs. N-alkyl) groups .
- Testing : Evaluate hypoglycemic activity in vitro (e.g., PPAR-γ binding assays) and in vivo (e.g., glucose tolerance tests in diabetic rodent models). For example, evidence from similar acetamide derivatives showed 30–50% reduction in blood glucose levels at 50 mg/kg doses .
- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (e.g., Hammett σ, logP) with activity trends .
Advanced: What experimental models are suitable for assessing acute toxicity in preclinical studies?
- Acute Toxicity : Administer escalating doses (10–2000 mg/kg) to Wistar rats via oral gavage. Monitor mortality, behavioral changes, and organ weight ratios over 14 days. Histopathological analysis of liver/kidney tissues can identify necrosis or inflammation .
- Subacute Toxicity : Conduct 28-day repeated-dose studies with hematological (e.g., ALT, creatinine) and biochemical (e.g., lipid peroxidation markers) profiling. For example, evidence from related sulfonamide-acetamides showed no significant toxicity below 100 mg/kg .
Basic: How can reaction yields be optimized during the coupling of the sulfonylquinoline and acetamide intermediates?
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity but may require post-reaction dilution with water to precipitate the product .
- Catalysis : Add catalytic KI (0.1–1 eq) to facilitate SN2 displacement at the chloroacetamide site .
- Temperature Control : Maintain room temperature to minimize side reactions (e.g., sulfonyl group hydrolysis). Evidence shows >70% yields under these conditions .
Advanced: What computational methods are effective for predicting target engagement in kinase inhibition studies?
- Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR, VEGFR). Focus on hydrogen bonding with the quinoline-4-oxo group and hydrophobic contacts with the tosyl moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. For example, similar acetamides showed RMSD <2 Å in kinase ATP-binding pockets .
- Validation : Pair predictions with enzymatic assays (e.g., IC50 measurements) to confirm inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
